3-(3-Acetylphenyl)-1,1-diphenylurea
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Overview
Description
3-(3-Acetylphenyl)-1,1-diphenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety substituted with a 3-acetylphenyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetylphenyl)-1,1-diphenylurea typically involves the reaction of 3-acetylphenyl isocyanate with diphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-Acetylphenyl isocyanate} + \text{Diphenylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetylphenyl)-1,1-diphenylurea can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-(3-carboxyphenyl)-1,1-diphenylurea.
Reduction: Formation of 3-(3-hydroxyphenyl)-1,1-diphenylurea.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Acetylphenyl)-1,1-diphenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-Acetylphenyl)-1,1-diphenylurea involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, while the phenyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(3-Acetylphenyl)-1-phenylurea: Similar structure but with one less phenyl group.
3-(3-Acetylphenyl)-1,1-dimethylurea: Similar structure but with methyl groups instead of phenyl groups.
3-(3-Acetylphenyl)-1,1-diphenylthiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
Uniqueness
3-(3-Acetylphenyl)-1,1-diphenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and diphenyl groups allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(3-acetylphenyl)-1,1-diphenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-16(24)17-9-8-10-18(15-17)22-21(25)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-15H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWZHDSLACGHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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